3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone
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Overview
Description
3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone is a small molecule with a chemical formula of C20H21N3O2. It is known for its experimental use in various scientific research fields, particularly in the study of fibroblast growth factor receptors .
Preparation Methods
The synthesis of 3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzylidenyl Group: The benzylidenyl group is introduced via a condensation reaction with a suitable benzaldehyde derivative.
Attachment of the Formylpiperazinyl Group: The final step involves the formylation of piperazine and its subsequent attachment to the benzylidenyl group through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the formyl group to an alcohol.
Scientific Research Applications
3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone has several scientific research applications:
Chemistry: It is used as a model compound in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound is employed in the investigation of cellular signaling pathways, particularly those involving fibroblast growth factor receptors.
Medicine: Research into its potential therapeutic applications includes studies on its effects on cancer cell proliferation and angiogenesis.
Mechanism of Action
The mechanism of action of 3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone involves its interaction with fibroblast growth factor receptors. It acts as an inhibitor, binding to the tyrosine kinase domain of the receptor and preventing its activation. This inhibition disrupts downstream signaling pathways, leading to effects on cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone include other indolinone derivatives and tyrosine kinase inhibitors. Some of these compounds are:
Sunitinib: Another indolinone derivative with similar inhibitory effects on tyrosine kinases.
Sorafenib: A multi-kinase inhibitor with a broader spectrum of activity.
Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.
The uniqueness of this compound lies in its specific interaction with fibroblast growth factor receptors, making it a valuable tool in targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[4-[(2-oxo-1,3-dihydroindol-3-yl)methyl]phenyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H21N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,14,18H,9-13H2,(H,21,25) |
InChI Key |
AZGZGRJOCKSSHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)CC3C4=CC=CC=C4NC3=O |
Synonyms |
3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone SU 4984 Su-4984 SU4984 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.